Hydrogen Bond Acceptor Count: 7-Oxo vs. Non-Oxo Tetrahydro Analog
The target compound possesses three hydrogen bond acceptor (HBA) sites (two from the amide/ketone system and one from the aldehyde) compared to only two for the non-oxo analog 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 204452-93-7), which lacks the 7-oxo group. This increased HBA count enhances its capacity to form key polar interactions with biological targets, a critical parameter in fragment-based drug discovery where maximizing binding efficiency is paramount [1][2].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 HBA |
| Comparator Or Baseline | 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde (non-oxo analog): 2 HBA |
| Quantified Difference | One additional HBA site (+1 for target) |
| Conditions | Computed descriptor values from PubChem (2021) and Chem960 structural analysis |
Why This Matters
The extra hydrogen bond acceptor site can significantly influence target binding affinity and selectivity, making this compound a preferred choice when additional polar interactions are required.
- [1] PubChem. (2025). Compound Summary for CID 21873785: 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] Molbase. (2025). 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde (CAS 204452-93-7). Molbase. View Source
